molecular formula C8H6F3NO2 B13123870 3-Hydroxy-4-(trifluoromethyl)benzamide

3-Hydroxy-4-(trifluoromethyl)benzamide

Cat. No.: B13123870
M. Wt: 205.13 g/mol
InChI Key: VMIFNAHHWXHSMD-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H6F3NO2. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzamide structure, which includes a hydroxyl group (-OH) at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(trifluoromethyl)benzamide typically involves the introduction of the trifluoromethyl group onto a benzamide precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator .

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Hydroxy-4-(trifluoromethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl and amide groups may also participate in hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 4-Hydroxy-3-(trifluoromethyl)benzamide
  • 3-Hydroxy-4-(difluoromethyl)benzamide
  • 3-Hydroxy-4-(trifluoromethyl)benzoic acid

Comparison: 3-Hydroxy-4-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group and the hydroxyl group on the benzamide ring. This configuration imparts distinct chemical and biological properties compared to its analogs. For example, the trifluoromethyl group at the fourth position enhances the compound’s stability and lipophilicity, making it more effective in certain applications .

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

3-hydroxy-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)5-2-1-4(7(12)14)3-6(5)13/h1-3,13H,(H2,12,14)

InChI Key

VMIFNAHHWXHSMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)O)C(F)(F)F

Origin of Product

United States

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